molecular formula C11H15NO2 B8464631 3-Acetoxy-2,4,6-trimethylaniline

3-Acetoxy-2,4,6-trimethylaniline

Cat. No. B8464631
M. Wt: 193.24 g/mol
InChI Key: QETLPDRIQFUMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06632829B2

Procedure details

To a solution of 2,4,6-trimethylphenol (10 g, 73.5 mmol) and triethylamine (11.1 g, 110.3 mmol) in ethyl acetate (200 mL) was added acetyl chloride (7.5 g, 95.6 mmol) dropwise at 0° C. The mixture was stirred overnight. The reaction was quenched with water and the organic layer was washed with 1 N HCl. The organic layer was dried and concentrated as usual. The residue was nitrated Example 14 (procedure B) and reduced as demonstrated for Example 14 (procedure C) to give 3-acetoxy-2,4,6-trimethylaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].C([N:13](CC)CC)C.[C:18](Cl)(=[O:20])[CH3:19]>C(OCC)(=O)C>[C:18]([O:10][C:3]1[C:4]([CH3:9])=[C:5]([C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1])[NH2:13])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)O
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
WASH
Type
WASH
Details
the organic layer was washed with 1 N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated as usual

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C(N)C(=CC1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.